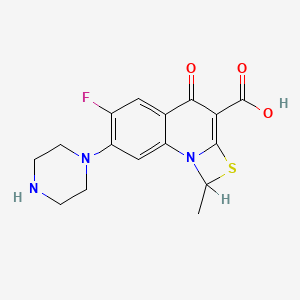

Ulifloxacin

Descripción

Propiedades

IUPAC Name |

6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQDLLXIBLQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057621 | |

| Record name | Ulifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112984-60-8 | |

| Record name | Ulifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112984-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112984608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38638H76Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Synthesis and Purification of Ulifloxacin

Introduction

This compound is a fluoroquinolone antibiotic and the active metabolite of the prodrug Prthis compound (B1679801).[1][2] It exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, drawing from established methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

This document outlines the primary synthetic route to this compound, detailing the necessary reagents, reaction conditions, and purification protocols. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental procedures are described in detail. Additionally, visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and purification workflow.

Chemical Synthesis of this compound

The most common synthetic route to this compound involves the synthesis of a key intermediate, ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate, followed by its condensation with piperazine (B1678402) and subsequent hydrolysis of the resulting ester.[4]

Synthesis Pathway

The synthesis can be broadly divided into two main stages:

-

Formation of this compound Ethyl Ester: This stage involves the reaction of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate with piperazine.

-

Hydrolysis to this compound: The ethyl ester of this compound is then hydrolyzed to yield the final this compound product.

Figure 1: Chemical Synthesis Pathway of this compound.

Experimental Protocols

Stage 1: Synthesis of this compound Ethyl Ester

This procedure details the condensation reaction to form the ethyl ester of this compound.[4]

Materials:

-

Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate

-

Piperazine

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

In a suitable reaction vessel, charge Dimethylformamide (DMF), ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate, and piperazine.

-

Stir the mixture at a temperature of 20-25°C for 20-22 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain this compound ethyl ester.

Table 1: Reagents for this compound Ethyl Ester Synthesis

| Reagent | Quantity (Example) | Molar Ratio (Relative to Starting Ester) |

| Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate | 1.39 kg | 1 |

| Piperazine | 1.39 kg | ~3.5 |

| Dimethylformamide (DMF) | 13.94 L | - |

| Water (for precipitation) | 69.5 L | - |

Stage 2: Hydrolysis of this compound Ethyl Ester to this compound

This procedure outlines the basic hydrolysis of the ethyl ester to yield the final this compound product.[4]

Materials:

-

This compound ethyl ester (6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[4][5]thiazeto [3,2-a]quinoline-3-carboxylic acid ethyl ester)

-

Potassium hydroxide (B78521) (KOH)

-

tert-Butanol

-

Water

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

To a reaction vessel, add tert-butanol, this compound ethyl ester, potassium hydroxide, and water at room temperature.

-

Stir the mixture. The exact temperature and reaction time may vary, but a common practice is to heat to 55-60°C.[6]

-

After the reaction is complete, cool the mixture to below 30°C.

-

Add ice water and adjust the pH to 6.5-7.0 with hydrochloric acid to precipitate the this compound.[6]

-

Filter the precipitate, wash with water, and collect the solid.

-

The solid can then be dried to yield crude this compound.

Table 2: Reagents for Hydrolysis of this compound Ethyl Ester

| Reagent | Quantity (Example) | Molar Ratio (Relative to Ester) |

| This compound ethyl ester | 1.11 kg | 1 |

| Potassium hydroxide (KOH) | 0.37 kg | ~2.4 |

| tert-Butanol | 5.55 L | - |

| Water | 2.75 L | - |

Purification of this compound

Purification of the crude this compound is crucial to achieve the high purity required for pharmaceutical applications. Common methods include recrystallization and column chromatography.

Purification Workflow

Figure 2: General Purification Workflow for this compound.

Experimental Protocol: Recrystallization

Recrystallization is a common method for purifying crude solid products.

Materials:

-

Crude this compound

-

Acetonitrile

-

Activated carbon (optional, for color removal)

Procedure:

-

Suspend the crude this compound in a suitable solvent, such as acetonitrile.[7]

-

If necessary, add activated carbon to the suspension.

-

Heat the mixture to reflux for a period of time (e.g., 20-30 minutes).[7]

-

Filter the hot solution to remove insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to induce crystallization. Cooling to less than 5°C can enhance crystal formation.[5]

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound under vacuum at an elevated temperature (e.g., 60-65°C).[5]

Purity Analysis

The purity of the final this compound product is typically assessed using High-Performance Liquid Chromatography (HPLC).

Table 3: Example Purity Data from Related Syntheses

| Stage | Purity (by HPLC) | Reference |

| This compound Ethyl Ester | 97.47% | [4] |

| Purified Prthis compound | >99.5% | [7] |

| Purified Prthis compound | 99.37% | [4] |

Note: Purity data for this compound itself is not explicitly detailed in the provided search results, but the purity of its precursor and prodrug (Prthis compound) after similar purification steps suggests that high purity (>99%) is achievable.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with high yields and purity through carefully controlled reaction conditions and effective purification techniques. The condensation of the key thiazeto-quinoline intermediate with piperazine, followed by hydrolysis and recrystallization, represents a viable pathway for the production of this important antibiotic. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and manufacturing of this compound. Further optimization of reaction parameters and purification solvents may lead to even greater efficiency and purity.

References

- 1. New Insights on the Pharmacokinetics of this compound After Administration of Prthis compound in Patients with Mild, Moderate and Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of prthis compound in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C16H16FN3O3S | CID 124225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2009093268A1 - Process for the preparation of highly pure prthis compound - Google Patents [patents.google.com]

- 5. CN102718781B - Preparation method of prthis compound - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN101418005B - Novel method for synthesizing prthis compound - Google Patents [patents.google.com]

Ulifloxacin: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development timeline of Ulifloxacin, a potent fluoroquinolone antibiotic. The document details its synthesis, mechanism of action, preclinical and clinical development, and key experimental findings. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a broad-spectrum fluoroquinolone antibacterial agent, notable for its activity against a wide range of Gram-positive and Gram-negative bacteria. It is the active metabolite of the prodrug Prthis compound, which was developed to improve oral bioavailability. After oral administration, Prthis compound is absorbed and rapidly metabolized by esterases into this compound, which then exerts its antibacterial effects. This guide traces the journey of this compound from its initial discovery to its clinical application.

Discovery and Development Timeline

The development of this compound is intrinsically linked to its prodrug, Prthis compound. The timeline below outlines the key milestones in its journey.

-

1987: Prthis compound is first patented in Japan by Nippon Shinyaku Co., Ltd.

-

1989: A United States patent for Prthis compound is issued to Nippon Shinyaku.

-

Early 1990s: Preclinical studies on the efficacy and safety of Prthis compound are conducted.

-

1993: Nippon Shinyaku grants a manufacturing and marketing license for Prthis compound to Angelini in Italy.

-

Late 1990s - Early 2000s: Clinical trials (Phase I, II, and III) are initiated in Japan and Europe for various indications, including urinary tract infections (UTIs) and respiratory tract infections.

-

2002: Prthis compound is launched in Japan under the brand name Quisnon.

-

2003: Exclusive Korean manufacturing and commercialization rights are acquired by Yuhan from Nippon Shinyaku.

-

2004: Optimer Pharmaceuticals obtains exclusive rights for the development and commercialization of Prthis compound in the United States.

-

2007: Prthis compound is launched in Portugal by Angelini.

-

2008-2009: Positive results from Phase 3 clinical trials for traveler's diarrhea are announced by Optimer Pharmaceuticals.

-

2010: Licensing agreements are established for marketing in North Africa and the Middle East.

-

2011 onwards: Prthis compound is approved and marketed in several countries for various bacterial infections.

Mechanism of Action

This compound, like other fluoroquinolones, targets bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. The binding of this compound to these enzymes forms a stable complex with the bacterial DNA, leading to double-strand breaks and ultimately, bacterial cell death. This bactericidal action is concentration-dependent.

In-Depth Structural Analysis of the Ulifloxacin Molecule: A Technical Guide

This technical guide provides a comprehensive structural analysis of the Ulifloxacin molecule, intended for researchers, scientists, and drug development professionals. This compound is a potent fluoroquinolone antibiotic and the active metabolite of the prodrug Prthis compound (B1679801). This document details its chemical properties, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid, is a synthetic antibiotic.[3] Its core structure consists of a fused quinolone ring system, which is characteristic of the fluoroquinolone class of antibiotics. Key structural features include a fluorine atom at the C6 position, a piperazine (B1678402) moiety at the C7 position, and a unique thiazeto[3,2-a]quinoline tricyclic system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid | [3] |

| Chemical Formula | C₁₆H₁₆FN₃O₃S | [3] |

| Molecular Weight | 349.38 g/mol | [4] |

| CAS Number | 112984-60-8 | [3] |

| Appearance | Solid | |

| Solubility | Sparingly soluble in DMSO | |

| Exact Mass | 349.0896 Da | [4] |

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for this compound are not widely available in the public domain. The following sections provide general characteristics expected for fluoroquinolones and data for structurally similar compounds where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not publicly available. However, the spectra would be expected to show characteristic signals for the aromatic protons of the quinolone ring, the methyl group, the piperazine ring protons, and the protons of the thiazetoquinoline core.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not publicly available. For a closely related fluoroquinolone, ciprofloxacin (B1669076), characteristic IR absorption bands are observed for the C=O stretching of the carboxylic acid (around 1707 cm⁻¹), C=O stretching of the ketone (around 1616 cm⁻¹), and C-F stretching (around 1035 cm⁻¹).[5][6]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of fluoroquinolones is well-characterized and typically involves the loss of water, carbon dioxide, and fragmentation of the piperazine ring.[7][8]

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M+H]⁺ | 350.0971 | Protonated molecule |

| [M+H-H₂O]⁺ | 332.0865 | Loss of a water molecule |

| [M+H-CO₂]⁺ | 306.1022 | Loss of carbon dioxide |

| [M+H-H₂O-CO₂]⁺ | 288.0917 | Subsequent loss of water and carbon dioxide |

X-ray Crystallography

A definitive crystal structure for this compound is not available in open-access crystallographic databases. The crystal structure of a related compound, 1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported with a monoclinic crystal system and space group P 1 21/n 1.[5]

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, this compound introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.

Caption: Mechanism of action of this compound.

Synthesis Pathway

This compound is the active metabolite of the prodrug Prthis compound. In vivo, Prthis compound is hydrolyzed to this compound. A general synthetic route to obtain this compound involves the reaction of an anhydride (B1165640) of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in dimethyl sulfoxide.

Caption: General synthesis pathway for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method for the estimation of the prodrug Prthis compound can be adapted for this compound.[2][9][10][11][12]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724). For Prthis compound, a 60:40 (v/v) mixture of 10 mM phosphate buffer (pH 3.0 with triethylamine) and acetonitrile is used.[2] For this compound, a ratio of 150:850 (v/v) of phosphate buffer (pH 7.4 with triethylamine) and acetonitrile has been reported for the prodrug.[9]

Table 3: HPLC Method Validation Parameters for Prthis compound

| Parameter | Result | Reference |

| Linearity Range | 2-12 µg/mL | [2] |

| Correlation Coefficient (r) | > 0.999 | [2] |

| Limit of Detection (LOD) | 0.01446 µg/mL | [2] |

| Limit of Quantitation (LOQ) | Not specified | [2] |

| Retention Time | 6.83 min | [2] |

digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2];SamplePrep [label="Sample Preparation\n(Dissolution in Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Injection (20 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="HPLC Separation\n(C18 Column, Isocratic Elution)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection\n(275-282 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

SamplePrep -> Injection [arrowhead=vee, color="#5F6368"]; Injection -> Separation [arrowhead=vee, color="#5F6368"]; Separation -> Detection [arrowhead=vee, color="#5F6368"]; Detection -> Analysis [arrowhead=vee, color="#5F6368"]; }

Caption: General workflow for HPLC analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

-

Materials: 96-well microtiter plates, bacterial culture (e.g., Escherichia coli), appropriate broth medium (e.g., Mueller-Hinton Broth), this compound stock solution.

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Table 4: MIC of this compound against Escherichia coli

| Parameter | Value | Reference |

| Geometric Mean MIC | Lower than levofloxacin | [1][13] |

| MIC₉₀ | More potent than ciprofloxacin and levofloxacin | [13][14] |

This guide provides a foundational understanding of the structural and functional aspects of this compound. Further research is warranted to elucidate the complete spectroscopic and crystallographic profile of this important antibiotic.

References

- 1. Antimicrobial activity of prthis compound in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. This compound | C16H16FN3O3S | CID 124225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpn.org [rjpn.org]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmpas.com [jmpas.com]

- 10. wjpls.org [wjpls.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development and Validation of a RP-HPLC Method for Estimation of Prthis compound in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro activity of prthis compound against Escherichia coli isolated from urinary tract infections and the biological cost of prthis compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Ulifloxacin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), is a fluoroquinolone antibiotic with established broad-spectrum activity against a variety of Gram-positive and Gram-negative aerobic bacteria.[1][2][3] However, a comprehensive understanding of its efficacy against anaerobic bacteria remains notably limited in publicly available scientific literature. This technical guide synthesizes the current, albeit sparse, knowledge regarding this compound's activity against this crucial class of microorganisms. It also provides a detailed overview of the standardized experimental protocols essential for evaluating the susceptibility of anaerobic bacteria to antimicrobial agents, thereby offering a framework for future research in this area. The guide will also present a generalized workflow for such susceptibility testing.

Introduction to this compound and its Known Spectrum

Prthis compound, a prodrug, is rapidly converted to its active form, this compound, after oral administration.[2][3] this compound exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Its activity has been well-documented against a range of pathogens, including those responsible for urinary tract and respiratory infections.[1][4] While extensive data exists for its efficacy against aerobic and facultative anaerobic bacteria, specific data on its activity against obligate anaerobes is not well-documented in the reviewed literature.

Quantitative Data on Anaerobic Activity

A thorough review of scientific databases and publications reveals a significant gap in the availability of quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against a comprehensive panel of anaerobic bacteria. While the activity of other fluoroquinolones against anaerobes has been studied, with some showing moderate to good activity, direct and extensive data for this compound is lacking.

To illustrate this data gap, the following table is presented. It is important to note that this table is largely unpopulated due to the absence of specific MIC data for this compound against anaerobic bacteria in the reviewed literature. This highlights a critical area for future research to fully characterize the antimicrobial spectrum of this compound.

Table 1: Summary of this compound's In Vitro Activity Against Anaerobic Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

This table is intended to summarize available data. The absence of entries indicates a lack of publicly available information.

Context from the Fluoroquinolone Class

The activity of fluoroquinolones against anaerobic bacteria is known to be variable. Earlier generations, such as ciprofloxacin, generally exhibit limited activity.[5] Newer agents have been developed with an expanded spectrum to include anaerobic coverage. For context, some of these newer fluoroquinolones have demonstrated activity against clinically important anaerobes like Bacteroides fragilis group, Prevotella spp., Fusobacterium spp., and anaerobic Gram-positive cocci. However, resistance can be an issue. Without specific studies on this compound, it is not possible to extrapolate its activity against this class of bacteria.

Experimental Protocols for Anaerobic Susceptibility Testing

To address the existing data gap, future research on this compound's anaerobic spectrum should adhere to standardized methodologies to ensure data accuracy and comparability. The Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), provides internationally recognized guidelines for the susceptibility testing of anaerobic bacteria.[6][7]

Reference Method: Agar (B569324) Dilution

The CLSI reference method for determining the MIC of antimicrobial agents against anaerobic bacteria is the agar dilution method.

-

Principle: This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organism. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism after incubation under anaerobic conditions.

-

Medium: The recommended medium is Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

-

Inoculum: A standardized inoculum, typically 105 colony-forming units (CFU) per spot, is applied to the agar surface.

-

Incubation: Plates are incubated in an anaerobic atmosphere (e.g., using an anaerobic chamber or gas-generating system) at 35-37°C for 42-48 hours.

-

Interpretation: The MIC is read as the lowest concentration of the drug that prevents visible growth.

Alternative Method: Broth Microdilution

Broth microdilution is another standardized method for anaerobic susceptibility testing.

-

Principle: This method uses microtiter plates with wells containing serial dilutions of the antimicrobial agent in a suitable broth medium. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that shows no visible turbidity after anaerobic incubation.

-

Medium: Supplemented Brucella broth is commonly used.

-

Inoculum: The final concentration of the inoculum in each well is typically 5 x 105 CFU/mL.

-

Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 42-48 hours.

-

Interpretation: The MIC is determined by observing the lowest concentration of the antimicrobial agent that inhibits visible growth (turbidity).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against an anaerobic bacterium using the agar dilution method.

Caption: Generalized workflow for anaerobic susceptibility testing.

Conclusion and Future Directions

The current body of scientific literature lacks sufficient data to definitively characterize the spectrum of activity of this compound against anaerobic bacteria. While this compound is a potent agent against many aerobic pathogens, its role in treating anaerobic infections remains undefined. This represents a significant knowledge gap that warrants further investigation.

For researchers and drug development professionals, there is a clear need for studies that systematically evaluate the in vitro activity of this compound against a diverse panel of clinically relevant anaerobic organisms. Such studies should employ standardized methodologies, such as those outlined by the CLSI, to generate robust and comparable data. The resulting information will be crucial for guiding the potential clinical applications of this compound and for the development of future antimicrobial agents with predictable and effective anaerobicidal properties.

References

- 1. Prthis compound: clinical studies of a broad-spectrum quinolone agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Prthis compound Tested against a Worldwide Collection of Gastroenteritis-Producing Pathogens, Including Those Causing Traveler's Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of prthis compound in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolone activity against anaerobes: microbiological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing of anaerobic bacteria: review and update on the role of the National Committee for Clinical Laboratory Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

In-Vitro Efficacy of Ulifloxacin: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the initial in-vitro evaluation of Ulifloxacin's efficacy.

This technical guide provides a comprehensive analysis of the in-vitro activity of this compound, the active metabolite of the prodrug Prthis compound (B1679801). This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. This document summarizes key quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1][2] This is achieved through the targeting of two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] DNA gyrase is crucial for the introduction of negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. Topoisomerase IV is primarily involved in the separation of daughter chromosomes following DNA replication. By inhibiting these enzymes, this compound leads to strand breaks in the bacterial chromosome, ultimately resulting in cell death.

In-Vitro Antibacterial Spectrum

This compound has demonstrated potent in-vitro activity against a broad spectrum of clinically relevant pathogens. Its efficacy has been evaluated against isolates from urinary tract infections, respiratory tract infections, and gastroenteritis.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species, providing an overview of its antibacterial potency. MIC values, including MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are presented.

Table 1: In-Vitro Activity of this compound Against Pathogens Causing Traveler's Diarrhea

| Organism (No. Tested) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (100) | ≤0.03 | ≤0.06 |

| Salmonella spp. (101) | ≤0.03 | ≤0.06 |

| Shigella spp. (101) | ≤0.03 | ≤0.06 |

| Yersinia spp. (46) | ≤0.03 | ≤0.06 |

| Vibrio spp. (20) | ≤0.03 | ≤0.06 |

| Aeromonas spp. (101) | ≤0.03 | 0.06 |

| Plesiomonas shigelloides | - | - |

| Campylobacter spp. (109) | 0.03 | >2 |

Data sourced from a study on the in-vitro activity of this compound against a worldwide collection of pathogens causing traveler's diarrhea.[3][4]

Table 2: Comparative In-Vitro Activity of this compound Against Urinary and Respiratory Pathogens

| Organism | This compound Geometric Mean MIC (µg/mL) | Comparator Geometric Mean MIC (µg/mL) |

| Urinary Isolates | ||

| Escherichia coli (161) | Lowest | Ciprofloxacin (B1669076), Levofloxacin (B1675101) |

| Proteus mirabilis (59) | Lowest | Ciprofloxacin, Levofloxacin |

| Staphylococcus saprophyticus (22) | Lowest | Ciprofloxacin, Levofloxacin |

| Respiratory Isolates | ||

| Streptococcus pyogenes (38) | Second Lowest | Moxifloxacin (lowest), Ciprofloxacin, Levofloxacin |

| Haemophilus influenzae (114) | Third Lowest | Ciprofloxacin (lowest), Moxifloxacin, Levofloxacin |

| Moraxella catarrhalis (15) | Third Lowest | Ciprofloxacin (lowest), Moxifloxacin, Levofloxacin |

Based on a comparative study of this compound and other fluoroquinolones against community-acquired urinary and respiratory pathogens.[5]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to evaluate the efficacy of this compound. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method as outlined in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[6]

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution tray.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range tested typically spans from 0.004 to 32 µg/mL.

-

Inoculation and Incubation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.

-

Endpoint Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

Time-kill kinetic assays are performed to assess the bactericidal or bacteriostatic activity of this compound over time. The methodology is based on guidelines from the CLSI and the American Society for Testing and Materials (ASTM).[7][8][9]

Protocol:

-

Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted in CAMHB to a starting concentration of approximately 5 x 105 to 1 x 106 CFU/mL.

-

Assay Setup: this compound is added to flasks containing the bacterial suspension at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control flask without the antibiotic is included.

-

Incubation and Sampling: The flasks are incubated at 35°C in a shaking water bath. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each flask.

-

Viable Cell Count: The withdrawn samples are serially diluted in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic's effect. The diluted samples are then plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).

-

Data Analysis: After incubation of the plates, the number of colonies is counted, and the CFU/mL for each time point is calculated. The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the initial inoculum.

Conclusion

The in-vitro data presented in this technical guide demonstrate that this compound is a potent fluoroquinolone antibiotic with a broad spectrum of activity against key clinical pathogens. Its efficacy, as determined by MIC testing and time-kill kinetic assays, supports its clinical use in the treatment of various bacterial infections. Further research and clinical studies are essential to continue to monitor its activity against evolving bacterial populations and to further delineate its role in the therapeutic armamentarium.

References

- 1. [In vitro activity of prthis compound, levofloxacin and ciprofloxacin against urinary pathogens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antibacterial activity of prthis compound, a new oral fluoroquinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Prthis compound Tested against a Worldwide Collection of Gastroenteritis-Producing Pathogens, Including Those Causing Traveler's Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of prthis compound in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. emerypharma.com [emerypharma.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

The Metabolic Journey of Ulifloxacin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulifloxacin, the active metabolite of the prodrug prthis compound (B1679801), is a potent fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Understanding its metabolic fate in preclinical animal models is crucial for predicting its pharmacokinetic and toxicological profile in humans. This technical guide provides a comprehensive overview of the metabolic pathway of this compound in key animal models used in drug development: rats, dogs, and monkeys. The information presented herein is synthesized from various pharmacokinetic and metabolism studies, offering a detailed look at the biotransformation, distribution, and excretion of this important therapeutic agent.

Absorption and Conversion of Prthis compound to this compound

Prthis compound is a prodrug designed to enhance oral bioavailability. Following oral administration, it is rapidly and extensively absorbed from the upper small intestine and is then quickly metabolized to its active form, this compound. This conversion is so efficient that the prodrug, prthis compound, is often not detected in the systemic circulation[1][2]. The biotransformation is primarily mediated by esterases present in the intestinal membrane, portal blood, and liver[1].

Figure 1: Absorption and first-pass metabolism of prthis compound to this compound.

Metabolic Pathways of this compound

Current research indicates that this compound undergoes limited Phase I metabolism in animal models. The primary metabolic pathway for this compound is Phase II conjugation, specifically glucuronidation. A significant portion of the drug is also excreted unchanged. While direct studies exhaustively detailing all metabolites of this compound are limited, data from related fluoroquinolones like ofloxacin (B1677185) suggest potential minor Phase I pathways such as N-oxidation and N-demethylation may occur[3].

Phase I Metabolism (Minor Pathways)

Based on the metabolism of structurally similar fluoroquinolones, the following minor Phase I biotransformations of this compound may occur:

-

N-oxidation: Oxidation of the piperazine (B1678402) ring nitrogen atom.

-

N-demethylation: Removal of the methyl group from the piperazine ring.

Phase II Metabolism (Major Pathway)

The principal metabolic transformation of this compound is glucuronidation, a Phase II conjugation reaction that increases the water solubility of the drug, facilitating its excretion. This process involves the attachment of glucuronic acid to the this compound molecule.

Figure 2: Proposed metabolic pathways of this compound in animal models.

Excretion of this compound and its Metabolites

Following administration of radiolabeled prthis compound, the majority of the radioactivity is recovered in the feces, with a smaller proportion in the urine across rats, dogs, and monkeys. This indicates that both renal and biliary excretion are important routes of elimination for this compound and its metabolites.

Table 1: Excretion of Radioactivity after Oral Administration of 14C-Prthis compound (20 mg/kg) in Animal Models

| Animal Model | % of Dose in Urine (96h) | % of Dose in Feces (96h) | Total Recovery (%) |

| Rats | 22 - 32% | 64 - 75% | 96 - 98% |

| Dogs | 22 - 32% | 64 - 75% | 96 - 98% |

| Monkeys | 22 - 32% | 64 - 75% | 96 - 98% |

| Data sourced from[1]. |

In rats, approximately 35% of the administered radioactivity is excreted in the bile within 48 hours, with only a small amount undergoing reabsorption[1]. This highlights the significance of biliary excretion in this species.

Tissue Distribution

Studies in rats using radiolabeled prthis compound have shown that this compound and its metabolites are widely distributed in the body. The highest concentrations of radioactivity are typically found in the liver and kidneys, which are the primary organs of metabolism and excretion. Moderately high levels are observed in the spleen, pancreas, lung, and mandibular gland, while concentrations in the cerebrum and cerebellum are extremely low, suggesting limited penetration of the blood-brain barrier[1].

Table 2: Tissue Distribution of Radioactivity in Rats 0.5 Hours After Oral Administration of 14C-Prthis compound

| Tissue | Radioactivity Concentration |

| Liver | Highest |

| Kidney | Highest |

| Spleen | Moderately High |

| Pancreas | Moderately High |

| Lung | Moderately High |

| Mandibular Gland | Moderately High |

| Cerebrum | Extremely Low |

| Cerebellum | Extremely Low |

| Data sourced from[1]. |

Experimental Protocols

Animal Studies for Pharmacokinetics and Excretion

-

Animals: Male and female rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys are commonly used.

-

Drug Administration: For oral studies, 14C-labeled prthis compound is administered via gavage. For intravenous studies, 14C-labeled this compound (NM394) is administered.

-

Sample Collection: Blood samples are collected at various time points to determine plasma concentration-time profiles. Urine and feces are collected over a defined period (e.g., 96 hours) using metabolic cages to determine excretion patterns. For biliary excretion studies in rats, the common bile duct is cannulated for bile collection.

-

Radioactivity Measurement: The total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.

Metabolite Identification and Quantification using LC-MS/MS

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for analysis[4].

-

Urine: Urine samples are typically diluted with a buffer and then can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration of the analytes.

-

Tissues: Tissues are homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or SPE to extract the drug and its metabolites.

-

-

Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used for separation.

-

Column: A reversed-phase column, such as a C18 column, is typically employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly used.

-

-

Mass Spectrometric Detection:

-

Technique: Tandem mass spectrometry (MS/MS) is the method of choice for its high sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for fluoroquinolones.

-

Analysis: Metabolites are identified by comparing their retention times and mass fragmentation patterns with those of the parent drug and reference standards, if available. Quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

-

Figure 3: General experimental workflow for this compound metabolite analysis.

Conclusion

In animal models, this compound, the active metabolite of prthis compound, is rapidly formed and widely distributed. Its metabolism is limited, with the primary biotransformation being glucuronidation. The parent drug and its metabolites are eliminated through both renal and fecal routes. While the major metabolic pathways have been elucidated, further research to definitively identify and quantify minor Phase I metabolites in different animal species would provide a more complete understanding of its metabolic fate. The methodologies outlined in this guide provide a robust framework for conducting such investigations, which are essential for the continued development and safe use of this important antibiotic.

References

- 1. Pharmacokinetics of prthis compound. 1st communication: absorption, distribution and excretion in rats, dogs and monkeys after a single administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic characteristics of prthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and identification of metabolites of ofloxacin in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a liquid chromatography-tandem mass spectrometry method to determine this compound, the active metabolite of prthis compound in rat and rabbit plasma: application to toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Ulifloxacin's Binding Affinity to DNA Gyrase and Topoisomerase IV: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Target Enzymes

DNA Gyrase

DNA gyrase is a unique type II topoisomerase found in bacteria that introduces negative supercoils into DNA in an ATP-dependent manner. This activity is essential for compacting the bacterial chromosome and for relieving the positive superhelical stress that arises ahead of the replication fork and transcription machinery. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂). The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.

Topoisomerase IV

Topoisomerase IV is another essential bacterial type II topoisomerase, primarily responsible for the decatenation (unlinking) of newly replicated daughter chromosomes. This process is critical for proper chromosome segregation during cell division. Similar to DNA gyrase, topoisomerase IV is a heterotetramer, consisting of two ParC and two ParE subunits (ParC₂ParE₂). ParC is homologous to GyrA and is involved in DNA cleavage and re-ligation, while ParE is homologous to GyrB and contains the ATP-binding site.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones, including ulifloxacin, do not directly inhibit the catalytic activity of DNA gyrase and topoisomerase IV. Instead, they act as "topoisomerase poisons." They bind to the enzyme-DNA complex, stabilizing a transient intermediate in which the DNA is cleaved. This ternary complex, consisting of the fluoroquinolone, the topoisomerase, and the cleaved DNA, effectively stalls the enzyme's function. The formation of these stable cleavage complexes prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks disrupt DNA replication and transcription, ultimately triggering cell death.

The general preference of fluoroquinolones for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is often the more sensitive target.[1]

Quantitative Analysis of Binding Affinity

The binding affinity of fluoroquinolones to their target enzymes is typically quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. While specific IC₅₀ values for this compound against purified DNA gyrase and topoisomerase IV are not widely reported in the available literature, the following tables summarize the IC₅₀ values for other clinically relevant fluoroquinolones against these enzymes from key bacterial pathogens. This data provides a valuable comparative context for the expected potency of this compound.

Table 1: Inhibitory Activity (IC₅₀ in µg/mL) of Fluoroquinolones against DNA Gyrase

| Fluoroquinolone | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |

| Ciprofloxacin | - | 40-100 | 27.8 |

| Levofloxacin | - | - | 28.1 |

| Sparfloxacin | - | 20-40 | 25.7 |

| Gatifloxacin | - | - | 5.60 |

| Sitafloxacin | - | - | 1.38 |

| Tosufloxacin | - | - | 11.6 |

| Clinafloxacin | - | 2.5-5 | - |

| Moxifloxacin | - | 10-20 | - |

Data compiled from multiple sources.[2][3][4]

Table 2: Inhibitory Activity (IC₅₀ in µg/mL) of Fluoroquinolones against Topoisomerase IV

| Fluoroquinolone | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis |

| Ciprofloxacin | 1.62-6.25 | 10-20 | 9.30 |

| Levofloxacin | - | - | 8.49 |

| Sparfloxacin | 3.13-12.5 | 10-20 | 19.1 |

| Gatifloxacin | - | - | 4.24 |

| Sitafloxacin | - | - | 1.42 |

| Tosufloxacin | - | - | 3.89 |

| Clinafloxacin | - | 0.1-0.2 | - |

| Moxifloxacin | - | 2.5-5 | - |

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

ATP solution

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

-

Agarose (B213101) gel (typically 1%)

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add assay buffer, relaxed plasmid DNA, and the desired concentration of this compound or vehicle control.

-

Add purified DNA gyrase subunits (GyrA and GyrB) to the reaction tubes.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel. Include lanes for supercoiled and relaxed DNA markers.

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Quantify the amount of supercoiled DNA in each lane relative to the control. The IC₅₀ is the concentration of this compound that inhibits supercoiling activity by 50%.

Topoisomerase IV Decatenation/Cleavage Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated DNA networks (e.g., kinetoplast DNA) or to induce the formation of a stable cleavage complex.

Materials:

-

Purified topoisomerase IV (ParC and ParE subunits)

-

Catenated kinetoplast DNA (kDNA) or supercoiled plasmid DNA (for cleavage assay)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.6, 100 mM potassium glutamate, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (for decatenation assay)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (containing SDS and proteinase K for cleavage assay)

-

Agarose gel (typically 1%)

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure (Decatenation):

-

Set up reaction mixtures on ice containing assay buffer, kDNA, and varying concentrations of this compound.

-

Add purified topoisomerase IV to the reaction tubes.

-

Start the reaction by adding ATP.

-

Incubate at the optimal temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

-

Stop the reactions by adding a stop solution/loading dye.

-

Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

Stain and visualize the gel. The IC₅₀ is the concentration of this compound that inhibits the release of minicircles by 50%.

Procedure (Cleavage):

-

Set up reaction mixtures on ice with assay buffer, supercoiled plasmid DNA, and different concentrations of this compound.

-

Add topoisomerase IV to the tubes. Note: ATP is omitted in the cleavage assay.

-

Incubate at the optimal temperature for a specified duration.

-

Terminate the reaction and induce the cleavage complex by adding SDS, followed by proteinase K to digest the protein.

-

Analyze the DNA by agarose gel electrophoresis. The formation of a stable cleavage complex will result in the appearance of linear DNA.

-

Stain and visualize the gel. The amount of linear DNA is quantified to determine the concentration of this compound that stimulates maximal DNA cleavage.

Visualizations

Signaling Pathway of Fluoroquinolone Action

Caption: Mechanism of this compound action.

Experimental Workflow for DNA Gyrase Supercoiling Inhibition Assay

Caption: DNA Gyrase Inhibition Assay Workflow.

Experimental Workflow for Topoisomerase IV Cleavage Assay

Caption: Topoisomerase IV Cleavage Assay Workflow.

Conclusion

This compound, as a member of the fluoroquinolone class, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. Its mechanism of action involves the stabilization of enzyme-DNA cleavage complexes, leading to bactericidal activity. While specific quantitative data on the binding affinity of this compound to these enzymes is limited, the comparative data from other fluoroquinolones, combined with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals. Further enzymatic studies are warranted to precisely quantify the inhibitory potency of this compound against a broad range of bacterial topoisomerases, which will aid in the continued development and strategic deployment of this important class of antibiotics.

References

- 1. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroquinolones inhibit preferentially Streptococcus pneumoniae DNA topoisomerase IV than DNA gyrase native proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Studies of Ulifloxacin in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulifloxacin, the active metabolite of the prodrug Prthis compound, is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1][2] While its primary therapeutic application lies in combating bacterial infections, understanding its potential toxicity in mammalian cells is crucial for comprehensive safety assessment and exploring potential secondary applications, such as in oncology. This technical guide provides an in-depth overview of the preliminary toxicity of this compound in various cell lines. Due to the limited availability of direct in-vitro toxicity data for this compound, this guide synthesizes information from studies on its parent drug, Prthis compound, and other well-researched fluoroquinolones like Ciprofloxacin, to extrapolate potential toxicological profiles. The primary mechanisms of fluoroquinolone-induced toxicity in mammalian cells include mitochondrial dysfunction, induction of oxidative stress, and cell cycle arrest, which can ultimately lead to apoptosis.[3][4][5] This document details the experimental protocols for key assays used to evaluate these effects and presents available quantitative data in a structured format. Furthermore, it provides visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms involved.

Introduction

This compound is the biologically active form of Prthis compound, exerting its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Fluoroquinolones, as a class, have been observed to exert effects on eukaryotic cells, prompting investigations into their potential for drug repositioning, particularly in cancer therapy.[6] However, these effects also necessitate a thorough evaluation of their cytotoxic potential in non-target mammalian cells. This guide focuses on the preliminary in-vitro toxicity of this compound, drawing necessary parallels from studies on Prthis compound and other fluoroquinolones to build a comprehensive toxicological picture.

Mechanisms of Toxicity

The cytotoxic effects of fluoroquinolones in mammalian cells are multifactorial and are thought to primarily involve the following mechanisms:

-

Mitochondrial Toxicity: Due to the evolutionary similarities between mitochondria and bacteria, mitochondrial components can be unintended targets for antibiotics.[3][4] Fluoroquinolones have been shown to impair mitochondrial function, potentially by inhibiting mitochondrial topoisomerase II, leading to a decrease in mitochondrial DNA replication and subsequent cellular dysfunction.[4][7] This can result in reduced ATP production and an increase in the generation of reactive oxygen species (ROS).[5]

-

Oxidative Stress: The disruption of mitochondrial function can lead to an overproduction of ROS, creating a state of oxidative stress.[5] This excess of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.

-

Cell Cycle Arrest: Several fluoroquinolones have been demonstrated to induce cell cycle arrest in various cancer cell lines.[6] The specific phase of arrest (e.g., G2/M or S phase) can vary depending on the cell type and the specific fluoroquinolone.[4][8] This disruption of the normal cell cycle progression can inhibit cell proliferation and trigger apoptosis.

-

Induction of Apoptosis: The culmination of mitochondrial damage, oxidative stress, and cell cycle arrest can lead to the activation of apoptotic pathways.[9] Both intrinsic (mitochondrial-mediated) and extrinsic apoptotic pathways may be involved.

Quantitative Toxicity Data

Direct quantitative toxicity data for this compound in mammalian cell lines is not extensively available in the public domain. The following table summarizes representative data for other fluoroquinolones to provide a comparative context for potential this compound toxicity. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.

| Fluoroquinolone | Cell Line | Assay | Exposure Time (h) | IC50 | Reference |

| Lomefloxacin | COLO829 (Melanoma) | WST-1 | 24 | 0.51 mmol/L | [6] |

| Lomefloxacin | COLO829 (Melanoma) | WST-1 | 48 | 0.33 mmol/L | [6] |

| Lomefloxacin | COLO829 (Melanoma) | WST-1 | 72 | 0.25 mmol/L | [6] |

| Norfloxacin | T24 (Bladder Cancer) | Not Specified | Not Specified | > 200 µM | [8] |

| Ciprofloxacin | HepG2 (Hepatocellular Carcinoma) | MTT | 24 | 22 µg/mL | [10] |

| Ciprofloxacin | MCF7 (Breast Cancer) | MTT | 24 | 54 µg/mL | [10] |

| Ciprofloxacin | HepG2 (Hepatocellular Carcinoma) | MTT | 48 | 5.6 µg/mL | [10] |

| Ciprofloxacin | MCF7 (Breast Cancer) | MTT | 48 | 11.5 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in-vitro toxicity of pharmaceutical compounds.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines (e.g., HepG2, MCF7, A549) and normal cell lines can be used.

-

Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound (or other test compounds) should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

-

Replace the medium with fresh medium containing various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).[11]

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

The medium is then removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan (B1609692) crystals.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Cell viability is expressed as a percentage of the untreated control.

-

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Culture and treat cells with the test compound for the desired duration.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold PBS.

-

Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.[12]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[12]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[12]

-

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to measure the mitochondrial membrane potential, which is an indicator of mitochondrial health.

-

Procedure:

-

Culture and treat cells with the test compound.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[13]

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[13]

-

The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[13]

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway for fluoroquinolone-induced toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Prthis compound: clinical studies of a broad-spectrum quinolone agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tmrjournals.com [tmrjournals.com]

- 8. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]

- 9. Ciprofloxacin induces apoptosis and inhibits proliferation of human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. assaygenie.com [assaygenie.com]

- 13. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Ulifloxacin Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Ulifloxacin, the active metabolite of the prodrug Prthis compound.[1][2] this compound is a broad-spectrum quinolone antibiotic effective against a variety of bacterial infections.[3][4] This method is applicable for the analysis of this compound in bulk drug substances and pharmaceutical formulations, providing a reliable tool for quality control and research purposes. The described method utilizes a reversed-phase C18 column with UV detection, ensuring sensitivity, specificity, and accuracy.

Introduction

This compound (6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1][5]thiazeto[3,2-a]quinoline-3-carboxylic acid) is the biologically active form of Prthis compound, exerting its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for an isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chemical Structure of this compound:

-

Molecular Weight: 349.38 g/mol [7]

-

IUPAC Name: 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1][5]thiazeto[3,2-a]quinoline-3-carboxylic acid[5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of this compound.

| Parameter | Recommended Conditions |

| HPLC System | Isocratic Pumping System with UV-Vis Detector |

| Column | C18 (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 5.8) / Acetonitrile (B52724) (15:85 v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection Wavelength | 278 nm[8] |

| Injection Volume | 20 µL[1][8] |

| Column Temperature | Ambient or 35°C[6] |

| Run Time | Approximately 15 minutes[8] |

Preparation of Solutions

Mobile Phase Preparation:

-

Prepare a 5 mM ammonium acetate buffer and adjust the pH to 5.8.

-

Mix the ammonium acetate buffer and acetonitrile in a 15:85 (v/v) ratio.

-

Degas the mobile phase by sonication for 15 minutes before use.

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in a 10 mL volumetric flask with methanol.[8]

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 µg/mL to 25 µg/mL).[9]

Sample Preparation (from Pharmaceutical Dosage Forms)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Make up the volume to 10 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 1 - 25 µg/mL[9] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.75 µg/mL[10] |

| Limit of Quantification (LOQ) | 1 µg/mL[9][10] |

| Specificity | No interference from common excipients |

| Retention Time of this compound | Approximately 6.42 min[8][10] |

Protocols

Protocol 1: Preparation of Standard Curve

-

Prepare a series of at least five working standard solutions of this compound from the stock solution, with concentrations ranging from 1 µg/mL to 25 µg/mL.

-

Inject 20 µL of each standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

Protocol 2: Quantification of this compound in a Sample

-

Prepare the sample solution as described in the "Sample Preparation" section.

-

Inject 20 µL of the prepared sample solution into the HPLC system.

-

Record the peak area of the this compound peak.

-

Calculate the concentration of this compound in the sample using the equation from the linear regression of the standard curve:

-

Concentration = (Peak Area - y-intercept) / slope

-

-

Account for the dilution factor used during sample preparation to determine the final concentration in the original sample.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification by HPLC.

Conclusion